1,4-哌嗪二乙腈

描述

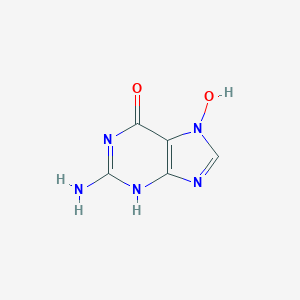

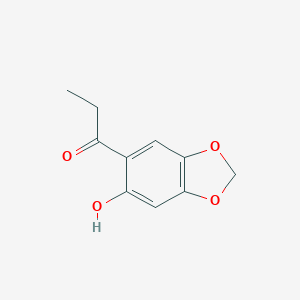

1,4-Piperazinediacetonitrile is a chemical compound that is part of the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The specific studies provided focus on derivatives of 1,4-piperazine with various substituents that affect their physical and chemical properties, as well as their potential for forming different types of hydrogen bonds and crystal structures.

Synthesis Analysis

The synthesis of 1,4-piperazine derivatives can be complex, involving multiple steps. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% final product . This indicates that the synthesis process can be quite involved and may require optimization for better yields.

Molecular Structure Analysis

The molecular structure of 1,4-piperazine derivatives is crucial in determining their properties and potential applications. X-ray crystallography has been used to determine the crystal structures of these compounds, revealing polymorphic forms and different hydrogen-bonding networks . The study of 1,4-piperazine-γ,γ′-dibutyric acid also indicated unusual hydrogen bonding, as suggested by its infrared spectrum, which prompted further investigation using X-ray methods .

Chemical Reactions Analysis

The chemical reactions involving 1,4-piperazine derivatives are not directly discussed in the provided papers. However, the studies do focus on the hydrogen-bonding capabilities of these compounds, which is a fundamental aspect of their reactivity. For example, the piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid engage in R22(8) hydrogen bonding, forming one-dimensional tapes in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-piperazine derivatives are influenced by their molecular structures and the substituents attached to the piperazine ring. The polymorphic crystalline forms of 1,4-piperazine-2,5-dione exhibit different hydrogen-bonding networks, which can affect their solubility, melting points, and other physical properties . The presence of strongly dipolar groups in the piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid affects their supramolecular organization and crystal packing, demonstrating a preference for parallel edge-to-center arene interactions .

科学研究应用

抗微生物药物和酶抑制

已合成1,4-哌嗪二乙腈衍生物,并研究其作为抗微生物药物和酶抑制剂的潜力。例如,像1,4-哌嗪二乙酸及其金属配合物等衍生物已被Özbek等人(2018年)研究,显示出显著的抗菌活性和对谷胱甘肽还原酶酶的抑制作用(Özbek等人,2018年)。

生物制药应用

Saroha等人(2020年)的研究突出了取代哌嗪在生物制药材料中的重要性,特别是作为抗微生物和抗氧化剂(Saroha et al., 2020)。

阻燃应用

已探讨了哌嗪-膦酸酯衍生物在阻燃应用中的应用,特别是在棉织物上。Nguyen等人(2014年)的研究探讨了这些衍生物在应用于棉织物时的热分解和作用方式(Nguyen et al., 2014)。

聚腈的合成和表征

Xu等人(2011年)报告了一种新型聚腈N,N,N',N'-四(2-氰乙基)-1,4-双(3-氨基丙基)哌嗪的合成和热行为,提供了有关其结构和热稳定性的见解(Xu et al., 2011)。

抗癌应用

已探索了哌嗪衍生物在癌症治疗中的潜力。Hanifeh Ahagh等人(2019年)研究了带有哌嗪连接物的苯基色素衍生物,以了解其抗增殖性能和DNA结合性,特别是在结肠癌细胞系中(Hanifeh Ahagh et al., 2019)。

抗菌和生物膜抑制

Mekky和Sanad(2020年)合成了具有哌嗪连接物的新型双(吡唑-苯并呋喃)杂化物,显示出强大的抗菌效果和生物膜抑制活性(Mekky & Sanad, 2020)。

碳捕集应用

Goldman、Fine和Rochelle(2013年)探讨了在CO2捕集系统中从亚硝酸盐和哌嗪生成N-亚硝基哌嗪的动力学,强调了对碳捕集技术的影响(Goldman et al., 2013)。

安全和危害

The safety data sheet for “1,4-Piperazinediacetonitrile” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used, and it should be handled only in a well-ventilated area .

未来方向

The future directions for “1,4-Piperazinediacetonitrile” and similar compounds involve the development of new generations of antimicrobial drugs with distinct modes of actions . A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in aqueous medium under mild conditions .

属性

IUPAC Name |

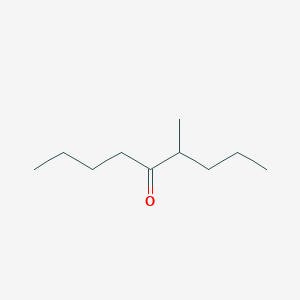

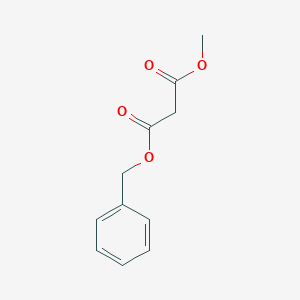

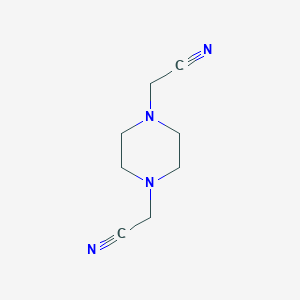

2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYWDOCHPHBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293042 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Piperazinediacetonitrile | |

CAS RN |

5623-99-4 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86964 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)